3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lipophilicity

Fine-tuning lipophilicity without altering the core pharmacophore is a persistent challenge in lead optimization. 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid directly addresses this as a carboxylic acid bioisostere with a distinct LogP (~1.05-1.15) compared to the 4-methoxy regioisomer. This enables precise modulation of solubility and permeability for drug candidates. For procurement managers, this building block offers a reliable supply chain for demanding medicinal chemistry programs. · LogP ~1.05-1.15 for balanced lipophilicity vs. aqueous solubility. · Oxetane scaffold for carboxylic acid bioisostere replacement, enhancing metabolic stability. · High purity (≥97%) ensures reproducible results in multi-step synthesis.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 1393583-52-2
Cat. No. B1403615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
CAS1393583-52-2
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(COC2)C(=O)O
InChIInChI=1S/C11H12O4/c1-14-9-4-2-3-8(5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyLFOPAIWRVXPWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid: Properties & Sourcing


3-(3-Methoxyphenyl)oxetane-3-carboxylic acid (CAS 1393583-52-2) is an oxetane derivative with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . It features a four-membered oxetane ring substituted with a 3-methoxyphenyl group and a carboxylic acid moiety . The compound is commercially available from suppliers including Fluorochem, Apollo Scientific, and Leyan, with reported purities ranging from 95% to 98% . Key computed physicochemical properties include a LogP of approximately 1.05 to 1.15, a topological polar surface area (TPSA) of 55.76 Ų, and a boiling point of approximately 394.2±42.0 °C at 760 mmHg [1]. The presence of the oxetane ring is noted for its potential to modulate aqueous solubility and lipophilicity in drug-like molecules [2]. This overview establishes the baseline identity and sourcing profile for the target compound.

Why Analogs Cannot Substitute


The substitution pattern on the phenyl ring critically influences the physicochemical and biological profile of 3-aryl-oxetane-3-carboxylic acids. While the parent oxetane-3-carboxylic acid (CAS 114012-41-8) and other 3-aryl analogs like 3-phenyloxetane-3-carboxylic acid (CAS 114012-42-9) and 3-(4-methoxyphenyl)oxetane-3-carboxylic acid (CAS 1416323-25-5) share the core scaffold, differences in lipophilicity (LogP) and electronic effects directly impact key parameters such as solubility, permeability, and target binding [1]. For instance, the 3-methoxy substituent confers distinct electronic and steric properties compared to the unsubstituted phenyl or the 4-methoxy regioisomer, which can alter the compound's behavior in medicinal chemistry applications, including its performance as a bioisostere for carboxylic acids [2]. Therefore, substituting one analog for another without empirical validation risks deviating from intended physicochemical or biological outcomes, as evidenced by structure-property relationship studies on oxetane derivatives [3].

Quantitative Differentiation Evidence


Lipophilicity: 3-Methoxy vs. 4-Methoxy

The lipophilicity of 3-(3-methoxyphenyl)oxetane-3-carboxylic acid differs from its 4-methoxy regioisomer due to the position of the methoxy group on the phenyl ring. The target compound exhibits a calculated LogP of 1.05 to 1.15 , while the 4-methoxy analog (CAS 1416323-25-5) is predicted to have a LogP of approximately 1.39 . This difference of roughly 0.24 to 0.34 LogP units is significant in drug design, as it can influence membrane permeability and oral absorption.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Thermal Properties: Boiling Point & Stability

The introduction of the 3-methoxyphenyl group significantly alters the thermal properties compared to the unsubstituted oxetane-3-carboxylic acid. The target compound has a reported boiling point of 394.2±42.0 °C at 760 mmHg , which is substantially higher than the boiling point of the parent oxetane-3-carboxylic acid (244 °C) . This difference reflects the increased molecular weight and enhanced intermolecular interactions (e.g., π-π stacking) imparted by the aromatic ring.

Physicochemical Characterization Thermal Stability Material Science

Oxetane as Carboxylic Acid Bioisostere

The oxetane ring is a well-established bioisostere for the carbonyl moiety, and 3-aryl-oxetane-3-carboxylic acids like the target compound are designed to mimic and potentially improve upon the properties of traditional carboxylic acids [1]. Studies have demonstrated that oxetan-3-ol derivatives can reduce the acidity (pKa) compared to the parent carboxylic acid, while also improving metabolic stability and aqueous solubility [2]. The specific 3-methoxy substitution may further fine-tune these properties, as observed in structure-activity relationship (SAR) studies on related oxetane-containing inhibitors [3].

Medicinal Chemistry Bioisosterism Drug Design

Synthetic Route: Furan Oxidative Cleavage

The target compound can be efficiently synthesized via a two-step catalytic Friedel-Crafts reaction followed by mild oxidative cleavage of a furan precursor [1]. This methodology is specifically demonstrated for preparing 3-aryl-oxetane-3-carboxylic acids, including those with electron-donating substituents like methoxy [2]. The 3-methoxyphenyl derivative is a direct product of this general route, which offers advantages in purification and amenability to further derivatization compared to alternative synthetic strategies for other oxetane building blocks [3].

Organic Synthesis Building Block Synthetic Methodology

3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid: Research & Industrial Applications


Lead Optimization for Oral Bioavailability

Based on the LogP differentiation from the 4-methoxy analog (Evidence_Item 1), 3-(3-methoxyphenyl)oxetane-3-carboxylic acid is best employed in lead optimization campaigns where fine-tuning lipophilicity is critical for achieving optimal oral absorption and permeability [1]. Its slightly lower LogP (~1.05-1.15) compared to the 4-methoxy regioisomer (~1.39) makes it a preferred choice for compounds intended to balance lipophilicity and aqueous solubility.

Carboxylic Acid Bioisostere Synthesis

This compound serves as a key intermediate for creating bioisosteric replacements of carboxylic acid moieties in drug candidates (Evidence_Item 3) [2]. It is particularly suitable for medicinal chemists aiming to replace the carboxylic acid group in lead compounds (e.g., NSAIDs, GPCR ligands) with an oxetane scaffold to potentially enhance metabolic stability and reduce off-target effects [3].

Thermally Stable Polymers & Materials

The significantly higher boiling point compared to unsubstituted oxetane-3-carboxylic acid (Evidence_Item 2) indicates that 3-(3-methoxyphenyl)oxetane-3-carboxylic acid is a valuable monomer or building block for materials requiring enhanced thermal stability . This is relevant for applications in polymer chemistry and the development of advanced coatings or composites .

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